molecular formula C8H17N B3044650 1,4,4-Trimethylpiperidine CAS No. 1003-84-5

1,4,4-Trimethylpiperidine

Cat. No.: B3044650
CAS No.: 1003-84-5
M. Wt: 127.23 g/mol
InChI Key: CWHCTKAJYQOXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,4-Trimethylpiperidine (CAS: 34122-40-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₇N. It belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The compound features three methyl groups at positions 1, 4, and 4 of the piperidine ring, leading to distinct steric and electronic properties. Its synthesis has been reported via alkylation and reductive cyanation methods, which influence product distribution and stereochemistry . The compound is classified under HS code 2933990090 as a heterocyclic compound with nitrogen heteroatoms, indicating its regulatory handling as a specialty chemical .

Properties

IUPAC Name

1,4,4-trimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)4-6-9(3)7-5-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHCTKAJYQOXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143121
Record name 1,4,4-Trimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-84-5
Record name 1,4,4-Trimethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,4-Trimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 2,4,6-Trimethylpiperidine

1,4,4-Trimethylpiperidine shares its molecular formula (C₈H₁₇N) with structural isomers such as 2,4,6-trimethylpiperidine (CAS: 21974-48-1). Key differences arise from the positioning of methyl groups:

Property This compound 2,4,6-Trimethylpiperidine
CAS Number 34122-40-2 21974-48-1
Vapor Pressure Data not available 11.58 kPa at 356 K
Synthesis Alkylation/reductive cyanation Not specified in evidence
Steric Effects High due to 1,4,4-substitution Symmetric 2,4,6-substitution

The symmetric substitution in 2,4,6-trimethylpiperidine may enhance thermal stability, while the asymmetric substitution in this compound could influence reactivity in catalytic or synthetic applications.

Physicochemical Properties

  • 11.58 kPa at 356 K
  • 202.65 kPa at 460.81 K

These properties are critical for applications requiring volatility control, such as solvent use or gas-phase reactions. The absence of analogous data for this compound underscores the need for further experimental characterization.

Regulatory and Commercial Context

This compound is categorized under HS code 2933990090, aligning it with nitrogen heterocycles used in research and pharmaceuticals. In contrast, derivatives like this compound-2,5-dione (CAS: 3D-CVD03355) are marketed as specialty building blocks for organic synthesis, priced at €855.00/50mg. This highlights the commercial niche of methylated piperidines in high-value applications.

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